(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462200
InChI: InChI=1S/C15H23N3O/c1-12(16)15(19)17-10-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12-,14?/m0/s1
SMILES: CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13462200

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide -

Specification

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name (2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]propanamide
Standard InChI InChI=1S/C15H23N3O/c1-12(16)15(19)17-10-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12-,14?/m0/s1
Standard InChI Key FDAVDUMHZCEFPC-NBFOIZRFSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1CCCN1CC2=CC=CC=C2)N
SMILES CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide is C15H23N3O\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}, yielding a molecular weight of 261.36 g/mol. The compound’s stereochemistry is defined by an (S)-configured chiral center at the pyrrolidine ring, a feature critical for its interactions with biological targets. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the propionamide moiety contributes to hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H23N3O\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}
Molecular Weight261.36 g/mol
IUPAC Name(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide
Stereochemistry(S) configuration at pyrrolidine
Canonical SMILESCC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N

The compound’s isomeric SMILES string, CC(C(=O)NC[C@@H]1CCCN1CC2=CC=CC=C2)N\text{CC(C(=O)NC[C@@H]1CCCN1CC2=CC=CC=C2)N}, highlights the spatial arrangement of the benzyl-substituted pyrrolidine and the amino-propionamide chain.

Biological Activity and Mechanism of Action

The compound’s biological activity is hypothesized to stem from its structural resemblance to neuromodulators and enzyme inhibitors. Key interactions may include:

  • Enzyme Inhibition: The pyrrolidine and benzyl groups could occupy hydrophobic pockets in enzymes like acetylcholinesterase or monoamine oxidases, disrupting substrate binding.

  • Receptor Modulation: The propionamide’s hydrogen-bonding capacity may facilitate interactions with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling.

Hypothesized Neuropharmacological Effects

  • Analgesic Potential: Structural analogs with pyrrolidine cores show efficacy in pain modulation via κ-opioid receptor agonism.

  • Cognitive Enhancement: Benzyl-substituted amines are explored for acetylcholinesterase inhibition, relevant to Alzheimer’s disease therapeutics.

Research Applications and Comparative Analysis

Table 2: Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamidePyrrolidine ring, benzyl groupHypothesized enzyme inhibition
2-Amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-propanamidePiperidine ring instead of pyrrolidineEnhanced receptor selectivity
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamideCyclohexyl ring substituentNeurotransmitter modulation

The benzyl-pyrrolidine motif in this compound distinguishes it from piperidine or cyclohexyl derivatives, potentially offering unique pharmacokinetic profiles.

Future Directions and Challenges

Current research gaps include:

  • In Vitro/In Vivo Studies: Empirical validation of enzyme inhibition or receptor binding assays.

  • Stereochemical Optimization: Assessing whether the (S)-enantiomer offers superior target affinity compared to racemic mixtures.

  • Toxicity Profiling: Evaluating hepatotoxicity and neurotoxicity risks in preclinical models.

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